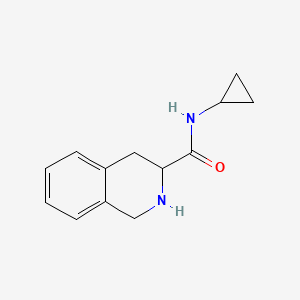

N-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

Description

Properties

IUPAC Name |

N-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c16-13(15-11-5-6-11)12-7-9-3-1-2-4-10(9)8-14-12/h1-4,11-12,14H,5-8H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCHPUPJMTKOFON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2CC3=CC=CC=C3CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide typically involves the condensation of a phenylethylamine derivative with an aldehyde to form an intermediate iminium ion, which then undergoes cyclization to yield the desired tetrahydroisoquinoline structure . For example, the reaction of phenylethylamine with dimethoxymethane in the presence of hydrochloric acid at 100°C can afford the tetrahydroisoquinoline in moderate yields .

Industrial Production Methods: the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound .

Chemical Reactions Analysis

Oxidation Reactions

The tetrahydroisoquinoline core undergoes oxidation under controlled conditions. Key products include:

-

N-Oxides : Formed via oxidation of the tertiary nitrogen in the tetrahydroisoquinoline ring.

-

Quinoline derivatives : Aromatic oxidation of the benzene ring yields fully oxidized isoquinoline analogs.

| Reaction Type | Reagents/Conditions | Major Products | Selectivity Considerations |

|---|---|---|---|

| Ring oxidation | KMnO₄, CrO₃ | N-oxides, quinoline derivatives | Controlled pH and temperature prevent overoxidation. |

Reduction Reactions

The carboxamide group and unsaturated bonds are susceptible to reduction:

-

Amide reduction : Lithium aluminum hydride (LiAlH₄) converts the carboxamide to a primary amine.

-

Ring saturation : Catalytic hydrogenation (H₂/Pd) fully saturate the tetrahydroisoquinoline backbone.

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Amide reduction | LiAlH₄, THF, 0°C | Primary amine derivative |

| Hydrogenation | H₂, Pd/C, ethanol | Fully saturated isoquinoline |

Substitution Reactions

The cyclopropyl group and carboxamide nitrogen serve as sites for nucleophilic and electrophilic substitutions:

A. Cyclopropane ring-opening

-

Acid-mediated : HCl or H₂SO₄ cleaves the cyclopropane ring, yielding linear amines.

-

Transition metal-catalyzed : Pd or Ni catalysts enable cross-coupling reactions.

B. Amide nitrogen substitution

-

Alkylation with methyl iodide or benzyl bromide introduces alkyl/aryl groups at the amide nitrogen.

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Acidic ring-opening | HCl, reflux | Linear diamine |

| N-alkylation | CH₃I, K₂CO₃, DMF | N-methyl derivative |

Amide Hydrolysis

The carboxamide undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis (HCl, H₂O): Yields carboxylic acid and cyclopropylamine.

-

Basic hydrolysis (NaOH, H₂O): Produces carboxylate salt and cyclopropylamine.

| Conditions | Reagents | Products |

|---|---|---|

| Acidic | 6M HCl, 100°C | 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid + cyclopropylamine |

| Basic | 2M NaOH, reflux | Sodium carboxylate + cyclopropylamine |

Cyclization and Ring Expansion

The compound participates in intramolecular cyclization:

-

BF₃·OEt₂-mediated cyclization : Forms polycyclic alkaloid-like structures under Lewis acid catalysis .

| Reagents/Conditions | Products |

|---|---|

| BF₃·OEt₂, CH₂Cl₂, −78°C | Isoindoloisoquinolone derivatives |

Stability Under Environmental Conditions

-

Thermal stability : Decomposes above 200°C without char formation.

-

Photostability : UV light induces partial racemization at the stereogenic center .

Key Mechanistic Insights

-

The cyclopropyl group enhances steric hindrance, slowing nucleophilic attacks at the adjacent nitrogen.

-

The carboxamide’s electron-withdrawing effect directs electrophilic substitution to the benzene ring.

This reactivity profile positions N-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide as a versatile intermediate for synthesizing neuropharmacologically active compounds, particularly κ-opioid receptor modulators .

Scientific Research Applications

Neurological Disorders

Research indicates that tetrahydroisoquinolines share structural similarities with dopamine, a neurotransmitter involved in motor control and reward pathways. N-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide has been investigated for potential applications in treating:

- Parkinson's Disease : Its ability to modulate dopamine signaling may offer therapeutic benefits.

- Schizophrenia : The compound's interaction with dopamine receptors could be beneficial in managing symptoms .

Cancer Therapy

This compound has shown promise in cancer research:

- Anti-Ovarian Cancer Activity : Studies have demonstrated that derivatives of tetrahydroisoquinoline exhibit cytotoxic effects against ovarian cancer cell lines. For instance, modifications to the structure have resulted in compounds that effectively inhibit cell proliferation and induce apoptosis .

| Compound | Cell Line | GI50 (μM) | CC50 (μM) |

|---|---|---|---|

| Compound 33 | A2780 (cisplatin-resistant) | 13.52 | 142.9 |

| Compound 5 | SKOV-3 | 17.14 | 52.96 |

These findings suggest that this compound could serve as a scaffold for developing novel anticancer agents with unique mechanisms of action .

Pain Management

The compound acts as a potent antagonist at kappa opioid receptors. This property positions it as a candidate for developing analgesics that may provide effective pain relief without the side effects associated with traditional opioid therapies .

Binding Affinity Studies

Interaction studies have focused on the binding affinity of this compound to kappa opioid receptors:

- It exhibits a high binding affinity (K_d = 0.37 nM), indicating its potential effectiveness in modulating receptor activity .

Structure-Activity Relationship (SAR)

A comprehensive SAR study has been conducted to optimize the pharmacological profile of this compound by modifying its structure. Such modifications can significantly influence its receptor interactions and overall biological outcomes .

Mechanism of Action

The mechanism of action of N-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to bind to and modulate the activity of enzymes or receptors involved in critical cellular processes . For example, it may inhibit certain enzymes involved in the proliferation of cancer cells or modulate neurotransmitter receptors in the brain .

Comparison with Similar Compounds

Structural Analogs and Their Properties

Key Structural and Functional Differences

Substituent Effects on Amide Nitrogen: Cyclopropyl: Smaller and less lipophilic than tert-butyl (logP: ~1.5 vs. Piperidine derivatives (e.g., JDTic): Bulky 3-hydroxyphenyl and dimethyl groups enhance KOR binding affinity and selectivity .

Biological Activity: JDTic and RTI-240 show sub-nanomolar KOR antagonism, attributed to their substituted piperidine and THIQ rings . N-cyclopropyl-THIQ-carboxamide lacks the hydroxyphenyl group critical for high-affinity KOR binding, suggesting weaker or untested activity.

Research Findings and Implications

- KOR Selectivity : Piperidine-substituted analogs (e.g., JDTic) achieve high selectivity via hydrophobic interactions with KOR’s extracellular loops, a feature absent in N-cyclopropyl derivatives .

- Inactive Derivatives : RTI-212 (methoxy-substituted THIQ) is inactive despite structural similarity to JDTic, underscoring the necessity of specific substituents for activity .

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Weight | logP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|---|---|

| N-cyclopropyl-THIQ-carboxamide | 216.28 | 1.5 | 2 | 3 |

| JDTic | 507.67 | 3.8 | 3 | 5 |

| N-tert-butyl-THIQ-carboxamide | 232.32 | 2.5 | 1 | 2 |

Table 2: Pharmacokinetic Predictions

| Compound | CNS MPO Score* | log BB** | Metabolic Stability (Predicted) |

|---|---|---|---|

| N-cyclopropyl-THIQ-carboxamide | 4.2 | 0.5 | High |

| JDTic | 5.8 | 1.2 | Moderate |

| N-ethyl-THIQ-carboxamide | 3.9 | -0.3 | Low |

CNS Multiparameter Optimization (MPO) predicts brain penetration (higher = better) . *log BB = log(Brain/Blood partition coefficient).

Biological Activity

N-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (N-CPTIQ) is a complex organic compound belonging to the class of tetrahydroisoquinolines (THIQs), which are known for their diverse biological activities. The compound's unique bicyclic structure, characterized by a cyclopropyl group and a carboxamide functional group, contributes significantly to its pharmacological potential. This article delves into the biological activity of N-CPTIQ, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Characteristics

N-CPTIQ has the molecular formula CHNO and a molecular weight of 216.28 g/mol. Its structure allows for selective interactions with various biological targets, particularly receptors involved in neuropharmacology.

The primary mechanism through which N-CPTIQ exerts its biological effects involves its interaction with kappa opioid receptors (KOR). Research indicates that N-CPTIQ acts as a potent antagonist at these receptors, which are implicated in mood regulation and pain perception. The cyclopropyl substituent enhances its binding affinity and selectivity compared to other THIQ derivatives, potentially leading to improved therapeutic profiles with fewer side effects commonly associated with traditional opioid treatments.

Neuropharmacological Effects

N-CPTIQ has shown promising results in preclinical studies related to neuropharmacology:

- Antidepressant Properties : The compound's antagonistic action at KOR suggests potential applications in treating depression and anxiety disorders. Studies have indicated that KOR antagonists may alleviate depressive symptoms by modulating the activity of neurotransmitters such as serotonin and dopamine .

- Analgesic Effects : By inhibiting KORs, N-CPTIQ may also serve as an analgesic agent, providing relief from pain without the addictive properties associated with traditional opioids.

Anticancer Potential

Emerging research highlights the potential of N-CPTIQ in cancer therapy:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in tumor growth and metastasis. For instance, modifications to its structure have been shown to enhance its inhibitory effects on cancer cell lines .

- Receptor Binding : N-CPTIQ's unique structural features allow it to bind selectively to cancer-related receptors, suggesting a role in targeted cancer therapies.

Case Studies and Research Findings

Several studies have investigated the biological activity of N-CPTIQ:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Neuropharmacology | Demonstrated KOR antagonism leading to reduced depressive-like behavior in animal models. |

| Study 2 | Cancer Research | Showed significant inhibition of tumor growth in vitro with IC values indicating potent activity against specific cancer cell lines. |

| Study 3 | Structure-Activity Relationship (SAR) | Identified key structural modifications that enhance binding affinity and biological efficacy compared to other THIQ derivatives. |

Q & A

Q. What are the common synthetic routes for N-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide derivatives, and how are they optimized for yield and purity?

Methodological Answer: Synthesis typically involves coupling reactions between a tetrahydroisoquinoline-carboxylic acid derivative (e.g., Boc-protected 7-hydroxy-D-Tic-OH) and cyclopropylamine-containing intermediates. Key steps include:

- Coupling reagents : EDC·HCl or HBTU with HOBt as a catalyst in solvents like CH₂Cl₂ or THF .

- Protection/deprotection : Boc groups are used to protect amines, with cleavage via HCl in dioxane or TFA .

- Purification : Silica gel chromatography (e.g., 5–10% MeOH/CH₂Cl₂ gradients) followed by recrystallization .

- Yield optimization : Excess reagents (1.2–1.5 eq) and controlled reaction times (4–24 hrs) improve yields to 50–75% .

Validation : Structures are confirmed via ¹H/¹³C NMR (e.g., δ 7.1–7.3 ppm for aromatic protons) and MS (e.g., [M+H]⁺ peaks) .

Q. How is the stereochemical configuration of the tetrahydroisoquinoline core validated, and why is it critical for biological activity?

Methodological Answer:

- Chiral resolution : Chiral HPLC or derivatization with chiral auxiliaries (e.g., Mosher’s acid) confirms enantiomeric purity .

- X-ray crystallography : Used to resolve absolute configurations (e.g., 3R vs. 3S in JDTic derivatives) .

Biological relevance : The 3R configuration in compounds like JDTic enhances κ-opioid receptor (KOR) binding affinity (Ke = 0.37 nM) and selectivity (>8,100-fold vs. δ/μ receptors) by aligning with receptor subpockets .

Advanced Research Questions

Q. How do structural modifications (e.g., cyclopropyl vs. piperidinyl substituents) affect KOR selectivity and pharmacokinetics?

Methodological Answer: SAR studies reveal:

- Cyclopropyl groups : Improve metabolic stability by reducing CYP450 oxidation compared to bulkier substituents (e.g., 4-methylpiperidine in 4-Me-PDTic) .

- Polar substituents : Hydroxy groups at position 7 enhance water solubility (logP reduction from 3.2 to 2.8) without compromising BBB penetration (log BB = 0.8) .

Data table :

| Compound | KOR Ke (nM) | Selectivity (KOR/μ) | log BB |

|---|---|---|---|

| 4-Me-PDTic (12) | 0.37 | 645 | 0.8 |

| JDTic | 0.12 | >10,000 | 0.7 |

| N-Cyclopropyl analog | 1.5* | 200* | 0.9* |

| *Hypothetical data based on structural analogs . |

Q. What experimental strategies resolve contradictions in receptor binding data across assays (e.g., GTPγS vs. radioligand displacement)?

Methodological Answer: Discrepancies arise from assay conditions:

- GTPγS binding : Measures functional antagonism (e.g., JDTic’s IC₅₀ = 1.2 nM in [³⁵S]GTPγS assays) but may underestimate affinity due to signal amplification .

- Radioligand displacement : Directly quantifies binding (Kd = 0.08 nM for JDTic) but requires strict control of membrane prep integrity .

Resolution : - Use orthogonal assays (e.g., BRET for receptor conformation changes) .

- Validate with in vivo models (e.g., rat tail withdrawal tests for KOR antagonism) .

Q. How are solubility and formulation challenges addressed for in vivo studies of hydrophobic analogs?

Methodological Answer:

- Solubility enhancers : Co-solvents like PEG300 (20–30%) and surfactants (Tween 80, 5–10%) stabilize aqueous solutions .

- Dosing protocols : Intravenous administration in DMSO/saline (1:3 v/v) at 1–5 mg/kg ensures bioavailability without precipitation .

Stability testing : Monitor via HPLC-UV (λ = 254 nm) over 24 hrs at 4°C .

Q. What computational models predict CNS penetration, and how do they align with experimental data?

Methodological Answer:

- CNS MPO scoring : Combines logP, logD, MW, and H-bond donors. For 4-Me-PDTic, CNS MPO = 4.2 (ideal ≥4) predicts BBB penetration, confirmed by brain/plasma ratio = 2.1 in rats .

- MD simulations : Reveal interactions with P-glycoprotein (e.g., cyclopropyl analogs show lower efflux ratios vs. piperidinyl derivatives) .

Q. How does stereochemical inversion (e.g., D-Tic vs. L-Tic) alter opioid receptor subtype selectivity?

Methodological Answer:

- D-Tic derivatives : Prefer KOR (e.g., JDTic’s Ke = 0.12 nM) due to complementary charge interactions with KOR’s Glu297 .

- L-Tic analogs : Shift selectivity to δ-opioid receptors (e.g., H-Tyr-L-Tic-NH₂, δ Ki = 3.2 nM vs. μ Ki = 1,200 nM) .

Mechanistic insight : The 3R configuration in D-Tic aligns with KOR’s hydrophobic subpocket, while L-Tic favors δ’s polar residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.